Cas no 1598277-86-1 (2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile)

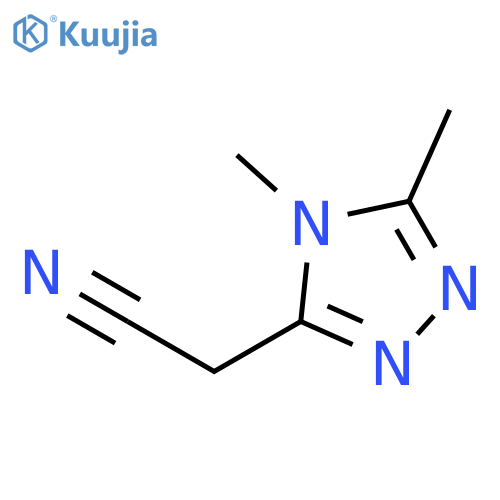

1598277-86-1 structure

商品名:2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile

2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile

-

- インチ: 1S/C6H8N4/c1-5-8-9-6(3-4-7)10(5)2/h3H2,1-2H3

- InChIKey: HQLBTJHQZRFFPP-UHFFFAOYSA-N

- ほほえんだ: N1=C(C)N(C)C(CC#N)=N1

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: NA

- ふってん: 341.2±44.0 °C at 760 mmHg

- フラッシュポイント: 160.2±28.4 °C

- じょうきあつ: 0.0±0.7 mmHg at 25°C

2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D475760-500mg |

2-(Dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile |

1598277-86-1 | 500mg |

$ 1200.00 | 2023-09-07 | ||

| Enamine | EN300-160084-0.1g |

2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile |

1598277-86-1 | 95% | 0.1g |

$241.0 | 2023-05-03 | |

| TRC | D475760-50mg |

2-(Dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile |

1598277-86-1 | 50mg |

$173.00 | 2023-05-18 | ||

| TRC | D475760-250mg |

2-(Dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile |

1598277-86-1 | 250mg |

$798.00 | 2023-05-18 | ||

| Enamine | EN300-160084-0.05g |

2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile |

1598277-86-1 | 95% | 0.05g |

$162.0 | 2023-05-03 | |

| Enamine | EN300-160084-0.25g |

2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile |

1598277-86-1 | 95% | 0.25g |

$347.0 | 2023-05-03 | |

| Aaron | AR01AVRB-500mg |

2-(Dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile |

1598277-86-1 | 95% | 500mg |

$776.00 | 2025-02-09 | |

| A2B Chem LLC | AV86235-2.5g |

2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile |

1598277-86-1 | 95% | 2.5g |

$1478.00 | 2024-04-20 | |

| 1PlusChem | 1P01AVIZ-2.5g |

2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile |

1598277-86-1 | 95% | 2.5g |

$1756.00 | 2024-06-20 | |

| 1PlusChem | 1P01AVIZ-50mg |

2-(Dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile |

1598277-86-1 | 95% | 50mg |

$215.00 | 2025-03-19 |

2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

1598277-86-1 (2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile) 関連製品

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 557-08-4(10-Undecenoic acid zinc salt)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量